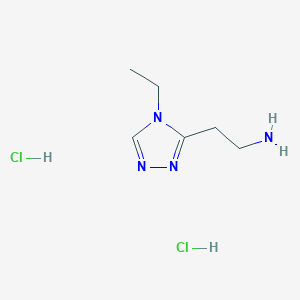
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
“(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16FNO3. It has a molecular weight of 205.23 . This compound is a solid or semi-solid or liquid or lump in its physical form .
Physical And Chemical Properties Analysis
“(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate” is a solid or semi-solid or liquid or lump . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: is a chiral molecule that can be used as an intermediate in the asymmetric synthesis of amines. This process is crucial for producing enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals. The chiral center of the molecule provides the necessary stereochemistry for the synthesis of complex amines .
N-Heterocycle Formation
The compound serves as a precursor for the formation of N-heterocycles, which are core structures in many natural products and therapeutically relevant molecules. Its use in the synthesis of piperidines, pyrrolidines, and azetidines is particularly noteworthy. These heterocycles are often found in compounds with biological activity, such as enzyme inhibitors and receptor agonists .
Biopharmaceutical Formulations
In biopharmaceutical formulations, (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate may be used to enhance the solubility of hydrophobic drugs. Its structure could potentially interact with other excipients to increase the stability of protein-based drugs during the freeze-drying process, which is critical for the storage and transport of these sensitive compounds .
Molecular Dynamics Studies
The compound can be used in molecular dynamics simulations to study the interactions between proteins and excipients in the presence of organic solvents like tert-butyl alcohol. This is important for understanding the stability and recovery of proteins in pharmaceutical formulations .
Antioxidant Research
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: could be investigated for its antioxidant properties. Antioxidants play a vital role in food preservation and in preventing oxidative stress in biological systems. Research into the antioxidant capacity of this compound could lead to the development of new food preservatives or therapeutic agents .
Development of New Food Antioxidants
The study of this compound’s UV spectrum and oxidation resistance can provide insights into synthesizing new and safe food antioxidants. Understanding its behavior can guide the creation of compounds that could replace current antioxidants in the food industry, offering potentially safer and more effective options .
Safety and Hazards
This compound has several safety and hazard statements associated with it. It has the signal word “Danger” and is classified as a 6.1 hazard . The precautionary statements associated with this compound include P261, P273, P301+P310, and P305+P351+P338 . It also has hazard statements H301, H315, H319, H335, and H411 .
Propiedades
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869481-93-6 | |
| Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)







![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)

